4-(2-(Benzyl(methyl)amino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate)
Description
4-(2-(Benzyl(methyl)amino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate) is a synthetic organic compound featuring a central 1,2-phenylene core substituted with two 2,2-dimethylpropanoate (pivalate) ester groups and a 2-(benzyl(methyl)amino)acetyl moiety. This compound’s design suggests applications in drug delivery or targeted therapeutics, leveraging ester hydrolysis for controlled release .
Properties
IUPAC Name |
[4-[2-[benzyl(methyl)amino]acetyl]-2-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO5/c1-25(2,3)23(29)31-21-14-13-19(15-22(21)32-24(30)26(4,5)6)20(28)17-27(7)16-18-11-9-8-10-12-18/h8-15H,16-17H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBMOVVERRRQAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(=O)CN(C)CC2=CC=CC=C2)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90720846 | |
| Record name | 4-(N-Benzyl-N-methylglycyl)-1,2-phenylene bis(2,2-dimethylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90720846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42146-03-2 | |
| Record name | 4-(N-Benzyl-N-methylglycyl)-1,2-phenylene bis(2,2-dimethylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90720846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-(2-chloroacetyl)-1,2-phenylene bis(2,2-dimethylpropanoate)
- Starting material: 4-chloroacetyl catechol (approx. 600 g, 3.21 mol)
- Solvent: Methylene chloride (6 L)
- Conditions: The reaction mixture is cooled to 5–10 °C.
- Reagents: Triethylamine (666 g, 6.58 mol) is added as a base, followed by dropwise addition of pivaloyl chloride (784 g, 6.5 mol).
- Reaction: Esterification of the catechol hydroxyl groups with pivaloyl chloride occurs, forming the bis(pivalate) ester with a chloroacetyl substituent.
- Work-up: The reaction mixture is filtered under suction, and the filtrate is concentrated by rotary evaporation to yield a yellow-brown solid with approximately 95.6–96.2% purity.
Nucleophilic Substitution with Benzyl(methyl)amine
- Reagents: Benzyl(methyl)amine (approx. 35 mol), triethylamine (370 g, 3.66 mol), and potassium iodide (25 g, 0.15 mol) are added to a DMF solution of the bis(pivalate) ester.
- Conditions: The mixture is cooled to 0 °C, then the bis(pivalate) ester solution is added dropwise.
- Reaction: The chloroacetyl group undergoes nucleophilic substitution with benzyl(methyl)amine, replacing the chlorine atom to form 1-(3,4-pivaloyloxymethylphenyl)-2-(N-benzyl-methylamino)-1-one.
- Duration: Stirred at room temperature for 4 hours.
- Isolation: The product is isolated by filtration and washing, yielding a solid with about 95.6% content.
Reduction of the Ketone to Alcohol
- Starting material: 1-(3,4-pivaloyloxymethylphenyl)-2-(N-benzyl-methylamino)-1-one (625 g, 1.422 mol)
- Solvent: Absolute ethanol (6 L)
- Reagent: Sodium borohydride (65 g, 1.71 mol)
- Conditions: The reaction is conducted under cooling, then stirred at room temperature for 4 hours.
- Work-up: Water (500 mL) is slowly added, followed by extraction with ethyl acetate. Solvent removal yields the reduced product 1-(3,4-pivaloyloxymethylphenyl)-2-(N-benzyl-methylamino) ethanol with 98.2% purity.
Summary Table of Key Reaction Parameters
| Step | Reaction Type | Starting Material | Reagents & Conditions | Product Description | Yield/Purity (%) |
|---|---|---|---|---|---|
| 1 | Esterification | 4-chloroacetyl catechol | Triethylamine, pivaloyl chloride, 5–10 °C, CH2Cl2 | 4-(2-chloroacetyl)-1,2-phenylene bis(pivalate) ester | 95.6 – 96.2 |
| 2 | Nucleophilic substitution | Bis(pivalate) ester with chloroacetyl | Benzyl(methyl)amine, triethylamine, KI, DMF, 0 °C to RT | 1-(3,4-pivaloyloxymethylphenyl)-2-(N-benzyl-methylamino)-1-one | 95.6 |
| 3 | Reduction | Ketone intermediate | NaBH4, absolute ethanol, RT | Corresponding alcohol derivative | 98.2 |
Research Findings and Notes
- The esterification step is critical for protecting the phenolic hydroxyl groups and enabling selective substitution at the chloroacetyl site.
- The use of triethylamine serves both as a base to neutralize HCl and to facilitate the esterification and substitution reactions.
- Potassium iodide acts as a catalyst to enhance the nucleophilic substitution efficiency.
- Sodium borohydride reduction proceeds smoothly under mild conditions, converting the ketone to the corresponding alcohol without affecting the ester groups.
- The overall synthetic route achieves high purity and yield at each step, suitable for scale-up and further pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Benzyl(methyl)amino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C26H33NO5
- Molecular Weight : 439.54 g/mol
- CAS Number : 42146-03-2
The compound features a benzyl group, a methylamino group, and a phenylene bis(2,2-dimethylpropanoate) moiety. These structural components contribute to its unique chemical behavior and interaction capabilities.
Anticancer Activity
Research indicates that 4-(2-(Benzyl(methyl)amino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate) exhibits promising anticancer properties.
- Mechanism of Action : The compound's benzyl and methylamino groups can modulate enzyme activity and receptor interactions, influencing various biochemical pathways related to cancer cell proliferation.
- Case Study : In vitro studies have shown that the compound has an IC50 value of approximately 1.30 μM against HepG2 liver cancer cells, indicating significant antiproliferative effects compared to standard treatments like SAHA (17.25 μM).
| Concentration (μM) | Apoptosis Rate (%) |
|---|---|
| 1 | 14.08 |
| 3 | 19.11 |
| 9 | 28.83 |
These results suggest that the compound could be developed as a therapeutic agent for liver cancer treatment.
Neuroprotective Effects
Emerging studies suggest that similar compounds may exhibit neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. The dual functionality of the benzyl and methylamino groups may enhance interactions with neurotransmitter receptors.
Cell Viability Assays
In vitro assays confirm that this compound significantly reduces cell viability in various cancer cell lines. The ability to induce apoptosis in cancer cells makes it a valuable tool for biological research focused on cancer therapies.
Target Identification Studies
The unique structure of this compound allows for its use in target identification studies within cellular pathways. By understanding how it interacts with specific receptors or enzymes, researchers can elucidate mechanisms of action that could lead to new therapeutic strategies.
Synthesis Techniques
The synthesis of 4-(2-(Benzyl(methyl)amino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate) typically involves multi-step organic reactions:
- Initial Preparation : The synthesis often begins with the preparation of the benzyl(methyl)aminoacetyl intermediate.
- Coupling Reaction : This intermediate is then coupled with 1,2-phenylene bis(2,2-dimethylpropanoate) under controlled conditions using organic solvents and catalysts.
Industrial Production Methods
In industrial settings, large-scale reactors and automated processes are employed to ensure efficient production. Techniques such as continuous flow reactors and advanced purification methods (chromatography and crystallization) enhance scalability and consistency.
Mechanism of Action
The mechanism of action of 4-(2-(Benzyl(methyl)amino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate) involves its interaction with specific molecular targets and pathways. The benzyl and methylamino groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The phenylene bis(dimethylpropanoate) moiety can influence the compound’s solubility, stability, and overall bioavailability.
Comparison with Similar Compounds
a) Compound 8: ((((4-((2-(4-((4-Phenoxyphenyl)carbamoyl)phenoxy)acetamido)methyl)-1,2-phenylene)bis(oxy))bis(oxo-l5-phosphanetriyl))tetrakis(oxy))tetrakis(methylene) tetrakis(2,2-dimethylpropanoate)
- Structural Differences: Compound 8 incorporates phosphate linkages and four pivalate esters, unlike the target compound’s two pivalate groups.
- Functional Impact : The phosphate groups in Compound 8 may enhance solubility in aqueous environments but reduce bioavailability. In contrast, the target compound’s lack of phosphates prioritizes lipophilicity, favoring passive cellular uptake.
b) Compound 5-4f: 4-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate)
- Structural Differences: The acetyl group in 5-4f is substituted with a coumarin-derived 4-methylumbelliferone (4-MU) moiety, replacing the benzyl(methyl)amino group in the target compound.
- Functional Impact: The coumarin group in 5-4f confers fluorescence properties, enabling tracking in biological systems. However, the benzyl(methyl)amino group in the target compound may enhance interaction with cellular receptors or enzymes, suggesting divergent applications (e.g., fluorescence imaging vs. receptor targeting).
Molecular Geometry and Mesogenic Potential
Evidence from liquid crystal research highlights the importance of linear molecular geometry for mesophase formation .
- This contrasts with mesogenic compounds like 4-n-butylazobenzene derivatives, which adopt rod-like conformations.
- Comparison with Bent Analogues : Star-shaped or bent multi-mesogenic compounds (e.g., trimesogenic derivatives) fail to form liquid crystals despite multiple mesogens . Similarly, the target compound’s branched structure likely precludes mesophase formation, limiting its utility in materials science compared to linear analogues.
Biological Activity
4-(2-(Benzyl(methyl)amino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate) is a complex organic compound with diverse potential applications in biological and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 439.54 g/mol. Its structure features a benzyl group, a methylamino group, and a phenylene bis(dimethylpropanoate) moiety, which contribute to its biological properties.
The biological activity of this compound is attributed to its interaction with various molecular targets. The benzyl and methylamino groups can modulate enzyme activity and receptor interactions, influencing several biochemical pathways. This dual functionality enhances its potential as a therapeutic agent.
Anticancer Properties
Research indicates that 4-(2-(Benzyl(methyl)amino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate) exhibits anticancer activity . It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : In vitro studies demonstrated that the compound has an IC50 value of approximately 1.30 μM against HepG2 liver cancer cells, showcasing significant antiproliferative effects compared to standard treatments like SAHA (17.25 μM) .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological effects of the compound:
- Cell Viability Assays : These assays confirm that the compound significantly reduces cell viability in various cancer cell lines.
- Apoptosis Studies : Flow cytometry analyses indicate that treatment with the compound increases the rate of apoptosis in HepG2 cells dose-dependently.
| Concentration (μM) | Apoptosis Rate (%) |
|---|---|
| 1 | 14.08 |
| 3 | 19.11 |
| 9 | 28.83 |
In Vivo Studies
While specific in vivo studies on this compound are scarce, related compounds have demonstrated tumor growth inhibition in xenograft models. For instance, similar compounds have shown tumor growth inhibition rates around 48%, indicating that further research could elucidate the in vivo efficacy of this compound .
Comparative Analysis
When compared to similar compounds such as:
- 4-(2-(Benzylamino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate)
- 4-(2-(Methylamino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate)
The unique combination of both benzyl and methylamino groups in our target compound provides distinct chemical and biological properties that may enhance its therapeutic potential.
Q & A
[Basic] What synthetic methodologies are recommended for producing 4-(2-(Benzyl(methyl)amino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate with high purity?
Answer: A stepwise approach is critical. First, protect reactive groups (e.g., phenolic hydroxyls) using tert-butyloxycarbonyl (Boc) or other stable protecting agents to minimize side reactions. The acetyl and benzyl(methyl)amino groups require controlled coupling conditions, such as carbodiimide-mediated amidation. Optimize reaction parameters (temperature, solvent polarity, catalyst loading) via Design of Experiments (DoE) to maximize yield and purity. Post-synthesis, employ column chromatography or recrystallization for purification, validated by HPLC (≥98% purity) .
[Basic] What analytical techniques are essential for structural elucidation and purity assessment of this compound?
Answer: Use a multi-technique approach:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm backbone structure and substituent positions.
- High-resolution mass spectrometry (HRMS) for molecular ion verification.
- FT-IR to identify functional groups (e.g., ester C=O at ~1740 cm⁻¹).
- HPLC-PDA for purity assessment, with method validation per ICH guidelines (e.g., linearity, LOD/LOQ).
Cross-reference data with computational tools (e.g., ChemDraw NMR predictor) to resolve ambiguities .
[Advanced] How can researchers resolve contradictions between computational predictions (e.g., logP, solubility) and experimental data for this compound?
Answer: Discrepancies often arise from force field limitations or solvent effects in simulations. Mitigate this by:
Cross-validating models : Compare results from DFT (e.g., Gaussian), molecular dynamics (MD), and COSMO-RS.
Empirical calibration : Measure logP experimentally via shake-flask or HPLC-derived methods.
Contextualize solubility : Account for polymorphic forms (e.g., via X-ray crystallography) and pH-dependent ionization (using Henderson-Hasselbalch adjustments).
Document deviations in a structured error analysis framework to refine future predictions .
[Advanced] What strategies optimize the scalability of this compound’s synthesis while maintaining batch consistency?
Answer: Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FT-IR for reaction progression). Use membrane-based separation (e.g., nanofiltration) to replace traditional distillation, reducing energy use and improving yield . Conduct kinetic studies (e.g., via stopped-flow UV-Vis) to identify rate-limiting steps. For reproducibility, define critical quality attributes (CQAs) and critical process parameters (CPPs) using Quality by Design (QbD) principles .
[Advanced] How can researchers integrate this compound into a broader theoretical framework (e.g., drug delivery or material science)?
Answer: Anchor hypotheses to established theories:
- Drug delivery : Link the ester groups’ hydrolysis kinetics (measured via LC-MS) to controlled-release models (e.g., Higuchi or Korsmeyer-Peppas).
- Material science : Study its thermal stability (TGA/DSC) for polymer compatibility, referencing Flory-Huggins theory for solubility parameters.
Use multi-disciplinary frameworks (e.g., systems chemistry) to map interactions between synthesis pathways and functional applications .
[Basic] What experimental design principles apply to studying this compound’s stability under stress conditions (e.g., light, humidity)?
Answer: Follow ICH Q1A guidelines:
- Forced degradation : Expose samples to UV light (ICH Q1B), elevated humidity (40°C/75% RH), and acidic/alkaline hydrolysis.
- Analytical endpoints : Monitor degradation products via UPLC-MS/MS and quantify using validated stability-indicating methods.
- Statistical design : Use factorial designs to assess interactive effects of stressors. Report degradation pathways (e.g., ester hydrolysis or oxidation) with Arrhenius-based shelf-life predictions .
[Advanced] How should researchers address heterogeneous catalysis challenges when using this compound in multi-step reactions?
Answer: Screen catalysts (e.g., Pd/C, zeolites) under inert conditions to prevent deactivation. Characterize catalyst surfaces pre-/post-reaction via BET, SEM-EDS, or XPS to identify poisoning mechanisms (e.g., sulfur adsorption). Optimize turnover frequency (TOF) by adjusting solvent polarity (e.g., switch from THF to DMF) or using flow chemistry to enhance mass transfer .
[Basic] What safety protocols are critical when handling this compound in laboratory settings?
Answer: Prioritize:
- Toxicity screening : Conduct in vitro assays (e.g., Ames test) for mutagenicity.
- Exposure control : Use fume hoods for synthesis/purification; monitor airborne particles via NIOSH methods.
- Waste management : Hydrolyze ester groups under basic conditions before disposal. Document SDS entries for acute toxicity (LD50) and ecological impact (EC50) .
[Advanced] How can process simulation tools improve the industrial translation of this compound’s synthesis?
Answer: Use Aspen Plus or COMSOL to model reaction kinetics and separation units. Validate simulations with pilot-scale data (e.g., 10-L batch reactor outputs). Incorporate techno-economic analysis (TEA) to compare membrane vs. distillation costs. Sensitivity analysis identifies cost drivers (e.g., catalyst reuse cycles) for optimization .
[Advanced] What interdisciplinary approaches resolve mechanistic ambiguities in this compound’s reactivity (e.g., nucleophilic acyl substitution)?
Answer: Combine:
- Kinetic isotope effects (KIE) to probe transition states.
- In-situ Raman spectroscopy to track intermediate formation.
- Computational studies (e.g., DFT for activation energy barriers).
Publish contradictory data with error margins and propose follow-up experiments (e.g., isotopic labeling) to clarify mechanisms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
